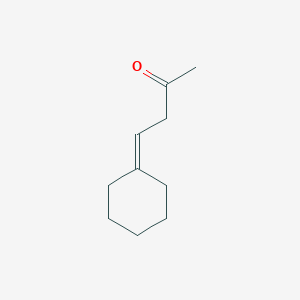
N-diazo-3-nitro-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(m-Nitrophenylsulfonyl) azide is an organic compound characterized by the presence of a nitro group (NO₂) attached to a phenyl ring, which is further connected to a sulfonyl azide group (SO₂N₃)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (m-Nitrophenylsulfonyl) azide can be synthesized through the nucleophilic substitution reaction of sulfonyl chlorides with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions . The general reaction scheme is as follows:
[ \text{R-SO₂Cl} + \text{NaN₃} \rightarrow \text{R-SO₂N₃} + \text{NaCl} ]
Industrial Production Methods: Industrial production of sulfonyl azides, including (m-Nitrophenylsulfonyl) azide, often involves the use of polyethylene glycol (PEG-400) as an eco-friendly reaction medium. This method enhances the reaction efficiency and yield while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: (m-Nitrophenylsulfonyl) azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes.
Major Products:
Substitution: Formation of alkyl or aryl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
(m-Nitrophenylsulfonyl) azide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of pharmaceuticals and diagnostic tools.
Industry: Applied in material sciences for polymer cross-linking and the production of high-energy materials.
Mecanismo De Acción
The mechanism of action of (m-Nitrophenylsulfonyl) azide primarily involves its reactivity as an azide group. The azide group can act as a nucleophile in substitution reactions, a reducing agent in reduction reactions, and a dipole in cycloaddition reactions . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Phenylsulfonyl azide
- Benzylsulfonyl azide
- Tosyl azide
Comparison: (m-Nitrophenylsulfonyl) azide is unique due to the presence of the nitro group, which can influence its reactivity and stability compared to other sulfonyl azides. The nitro group can also provide additional functionality for further chemical modifications .
Propiedades
Número CAS |
6647-85-4 |
|---|---|
Fórmula molecular |
C6H4N4O4S |
Peso molecular |
228.19 g/mol |
Nombre IUPAC |
N-diazo-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4N4O4S/c7-8-9-15(13,14)6-3-1-2-5(4-6)10(11)12/h1-4H |
Clave InChI |
WGTKCHUGTQBBMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N=[N+]=[N-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


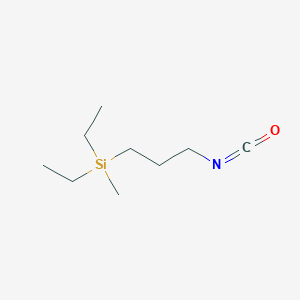
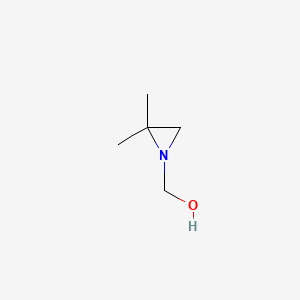
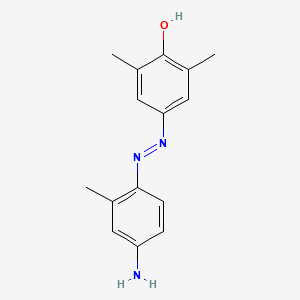
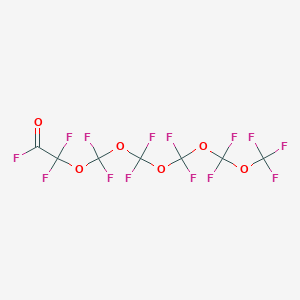
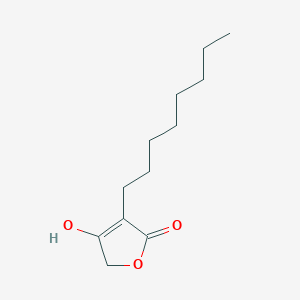

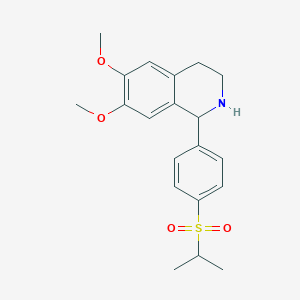

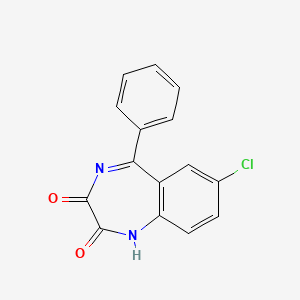
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
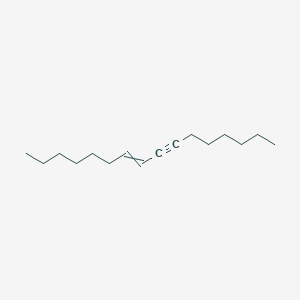

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
